[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate is a complex organic compound that combines the structural features of isoxazole and indole Isoxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives are known to possess various biological activities, suggesting that they may have diverse molecular and cellular effects . The exact effects would depend on the specific targets and pathways affected by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate typically involves the formation of the isoxazole ring followed by its attachment to the indole moiety. One common method for synthesizing isoxazole derivatives is through the (3 + 2) cycloaddition reaction of an alkyne (acting as a dipolarophile) with nitrile oxide (acting as the dipole) . This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Industrial Production Methods: In industrial settings, the synthesis of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles in the presence of water .
Chemical Reactions Analysis
Types of Reactions: [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole and indole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares structural similarities with [5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate, particularly in the presence of a fluorophenyl group.
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: Another fluorinated compound with potential biological activities.
Uniqueness: this compound is unique due to its combination of isoxazole and indole moieties, which confer distinct chemical and biological properties. This dual structure allows for diverse interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3/c20-16-7-3-1-6-14(16)18-9-12(22-25-18)11-24-19(23)15-10-21-17-8-4-2-5-13(15)17/h1-10,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCVRKIDHLMMGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.